

Enrofloxacin Hydrochloride Solutions: Technical Support Center

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Compound of Interest

Compound Name: *Enrofloxacin hydrochloride*

CAS No.: 112732-17-9; 93106-59-3

Cat. No.: B2429322

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **enrofloxacin hydrochloride** in solution.

Troubleshooting Guide

Q1: My **enrofloxacin hydrochloride** solution has turned yellow/brown. What is the cause and is it still usable?

A: A color change in your enrofloxacin solution often indicates degradation. Enrofloxacin is known to be sensitive to light[1]. Exposure to light, especially UV or direct sunlight, can cause photolytic degradation, leading to discoloration. The solution may also degrade if exposed to high temperatures or inappropriate pH levels[2][3].

- Recommendation: It is best to discard discolored solutions as the active ingredient may be compromised, and unknown degradation products may have formed. To prevent this, always prepare and store solutions in amber-colored vials or protect them from light by wrapping

containers in aluminum foil[1][4]. Store solutions at recommended temperatures, typically between 2-8°C for long-term storage[1].

Q2: I am observing precipitate formation in my refrigerated enrofloxacin stock solution. Why is this happening and how can I resolve it?

A: **Enrofloxacin hydrochloride** has limited solubility in water, which is dependent on pH and temperature[5]. At lower temperatures, such as in a refrigerator (2-8°C), the solubility can decrease, leading to crystallization or precipitation, especially in highly concentrated solutions[6]. The pH of the solution is also critical; enrofloxacin is an amphoteric molecule with its lowest solubility at its isoelectric point[5].

- Recommendation:
 - Gently warm the solution to room temperature and vortex or sonicate to see if the precipitate redissolves.
 - Ensure the pH of your solution is optimal for solubility. The ideal pH for enrofloxacin stability and bioavailability is generally in the slightly acidic to neutral range of 6 to 7[7]. However, for creating concentrated stock solutions, adjusting the pH to be more acidic (around 4.5-5.5) or basic can improve solubility[1][8].
 - Consider preparing a less concentrated stock solution if precipitation is a recurring issue.

Q3: My HPLC analysis shows multiple unexpected peaks besides the main enrofloxacin peak. What are these peaks?

A: The appearance of extra peaks in your chromatogram strongly suggests the presence of degradation products or impurities[2][3]. Forced degradation studies have shown that enrofloxacin can degrade into several compounds under stress conditions like acid, base, oxidation, heat, and light[2][3].

- Common Impurities/Degradants: Known degradation products include ciprofloxacin, desfluoro impurity, chloro impurity, fluoroquinolonic acid, and decarboxylated impurity[2][9].
- Troubleshooting Steps:

- Review Preparation/Storage: Check if the solution was exposed to any stress conditions (e.g., light, extreme pH, high temperature).
- Run a Blank: Ensure the peaks are not from your solvent or mobile phase.
- Use a Stability-Indicating Method: Employ an HPLC method specifically designed to separate enrofloxacin from its known degradation products. Several such methods have been published[2][10][11].
- Perform Forced Degradation: To confirm if the peaks are degradants, you can intentionally stress a sample of enrofloxacin (e.g., by adding acid or exposing it to UV light) and see if the unknown peaks increase in size.

Frequently Asked Questions (FAQs)

Q4: What is the recommended solvent for dissolving **enrofloxacin hydrochloride**?

A: **Enrofloxacin hydrochloride** is soluble in water, ethanol, and methanol[1]. For most laboratory purposes, sterile, purified water (e.g., HPLC-grade or Milli-Q water) is the recommended solvent. The solubility in water is pH-dependent[5]. If you face solubility issues, adjusting the pH can help. Some formulations use co-solvents like polyethylene glycol 400 and meglumine to achieve higher concentrations[8].

Q5: How should I store my **enrofloxacin hydrochloride** powder and solutions?

A: Proper storage is crucial to maintain the integrity of the compound.

- Powder: The dry crystalline powder is stable under ambient conditions but should be stored in a tightly sealed container, protected from light, moisture, and heat[1][12]. Recommended storage is often refrigerated (2–8 °C)[1].
- Solutions: Aqueous solutions are more susceptible to degradation. They should be:
 - Stored in amber-colored or light-protected containers[4].
 - Kept at refrigerated temperatures (2-8°C) for short-to-medium-term storage[1].
 - Protected from freezing[13].

- Buffered to an appropriate pH if stored for extended periods. The ideal pH for stability is around 6 to 7[7].

Q6: For how long are enrofloxacin solutions stable?

A: The stability depends on the solvent, concentration, storage conditions (temperature and light exposure), and container.

- Compounded solutions (0.9%) in various ear cleaners and sterile water have been shown to maintain chemical stability for at least 28 days when stored at room temperature[14].
- Injectable multi-dose formulations have been found to be stable for up to 112 days after the first opening when stored according to manufacturer instructions[15].
- A study on extemporaneously compounded oral suspensions found them to be stable for 56 days when stored in amber vials at room temperature[16].
- However, after 7 days, crystals of enrofloxacin were observed in solutions of physiological saline, dextrose 5%, and lactated Ringer's at both 4°C and 25°C[6].

It is always best practice to visually inspect solutions for precipitation or color change before use and to perform periodic quality control checks for long-term experiments.

Q7: What are the key factors that cause **enrofloxacin hydrochloride** to degrade?

A: The primary factors that induce degradation are:

- pH: The molecule is sensitive to both strong acids and bases[1]. Degradation occurs under both acidic and basic conditions[2][3]. Photodegradation pathways are also pH-dependent; under acidic conditions (pH 4), degradation tends to involve the quinolone ring, while at pH 8, side-chain reactions are more common[17][18].
- Light: Enrofloxacin is photosensitive and degrades upon exposure to light, particularly UV radiation[1][17].
- Temperature: High temperatures can lead to thermal degradation[2][3]. Injectable solutions should generally be stored at room temperature (20-25°C) or below 30°C, avoiding

freezing[4][13].

- Oxidation: The compound is susceptible to oxidative degradation[2][3]. Contact with strong oxidizing agents should be avoided[19].

Data Presentation

Table 1: Summary of Storage Conditions and Stability of Enrofloxacin Solutions

Solution Type	Concentration	Storage Temperature	Container/Light Condition	Duration	Outcome
Injectable Solution (Multi-dose)	10%	Room Temperature (25±3°C)	Not specified	112 days	Physically, chemically, and microbiologically stable[15].
Compounded Oral Suspensions	11.35 - 22.95 mg/mL	Room Temperature (~22°C)	Amber-colored vials	56 days	Concentration remained within 90% to 110% of nominal value[16].
Compounded in Ear Cleaners	0.9%	Room Temperature	Not specified	28 days	Maintained chemical stability and bactericidal efficacy[14].
In various physiological solutions	Not specified	4°C and 25°C	Not specified	7 days	Crystal formation observed in all solutions[6].
Injectable Solution	2.27%	15°C to 30°C	Protect from direct sunlight	Per label	Stable; avoid freezing[13].
General Stock Solution	1% Aqueous	Refrigerated (2–8 °C)	Sealed, light-protected	Not specified	Recommended for stability[1].

Table 2: Conditions for Forced Degradation Studies of Enrofloxacin

Stress Condition	Reagent / Method	Temperature	Duration
Acid Hydrolysis	1N HCl	60°C	30 min
Base Hydrolysis	1N NaOH	60°C	30 min
Oxidation	3-30% H ₂ O ₂	Room Temperature / 60°C	Varies
Thermal Degradation	Dry Heat	105°C	5 days
Photolytic Degradation	UV Light / Sunlight	Ambient	Varies
Humidity	Not specified	25°C / 90% RH	7 days

(Note: Specific conditions are compiled from various forced degradation protocols and may vary between studies[2][3][11])

Experimental Protocols

Protocol: Stability-Indicating RP-HPLC Method for Enrofloxacin

This protocol is adapted from published methods for the analysis of enrofloxacin and its degradation products[2][3][9].

1. Reagents and Materials:

- **Enrofloxacin Hydrochloride** Reference Standard
- HPLC-grade Methanol

- HPLC-grade Acetonitrile
- Potassium Dihydrogen Phosphate (KH₂PO₄)
- Triethylamine (TEA) or Orthophosphoric Acid
- Purified water (e.g., Milli-Q)

2. Preparation of Mobile Phase:

- Buffer (Aqueous Phase): Prepare a 10 mM KH₂PO₄ solution in purified water. Add 0.1% (v/v) Triethylamine. Adjust the pH to 2.5 using orthophosphoric acid[2][3][9]. Filter through a 0.45 µm membrane filter.
- Organic Phase: HPLC-grade Methanol or Acetonitrile.
- Working Mobile Phase: A typical starting point is a gradient elution. The exact gradient program should be optimized for your specific column and system to achieve adequate separation of all degradation products[2][3].

3. Preparation of Standard and Sample Solutions:

- Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve an appropriate amount of **enrofloxacin hydrochloride** reference standard in the mobile phase or a suitable diluent to obtain the desired concentration.
- Working Standard Solution (e.g., 50 µg/mL): Dilute the stock solution with the mobile phase to the final working concentration.
- Sample Solution: Dilute the experimental solution with the mobile phase to fall within the linear range of the assay.

4. Chromatographic Conditions:

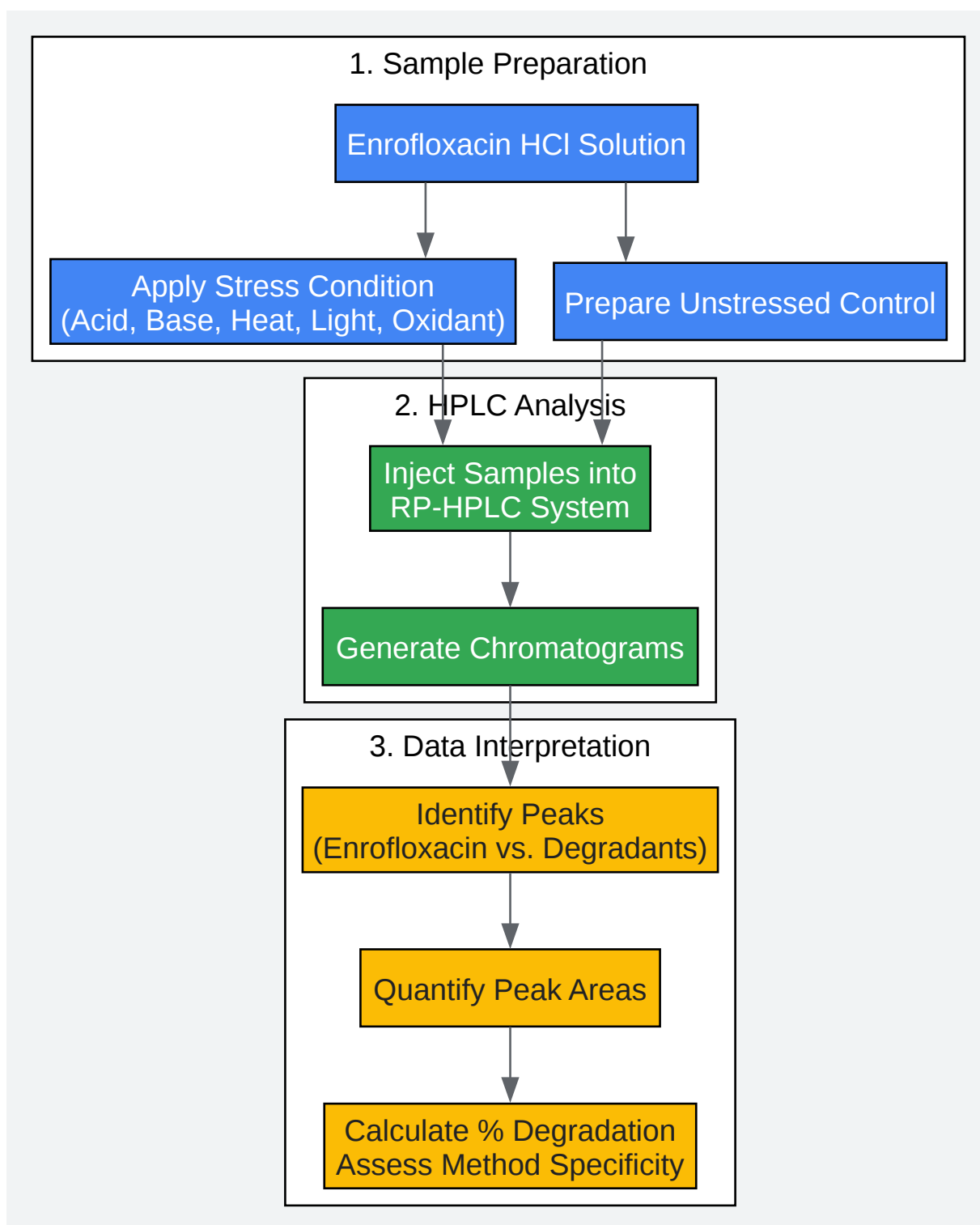
- Column: C18 reverse-phase column (e.g., Kromasil C18, 250 x 4.6 mm, 5 µm particle size) [2][3][9].
- Flow Rate: 1.0 mL/min[2][3].

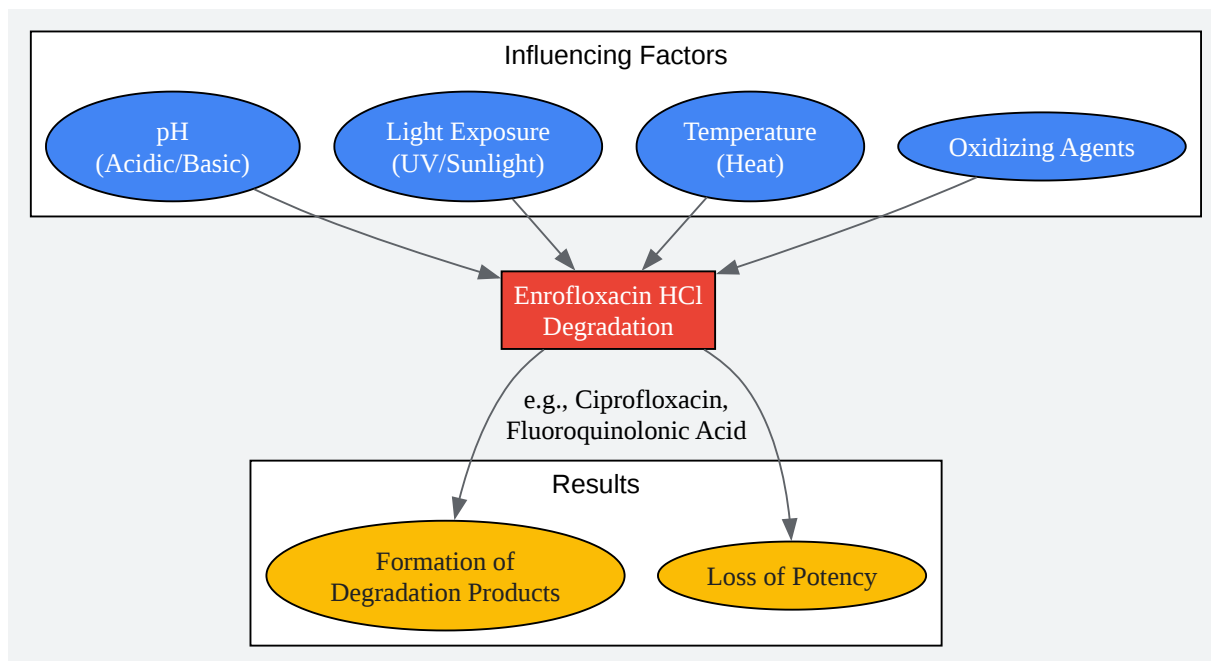
- Column Temperature: 35°C[2][3].
- Detection Wavelength: UV detection at 278 nm and 254 nm[2][3].
- Injection Volume: 10-20 µL.

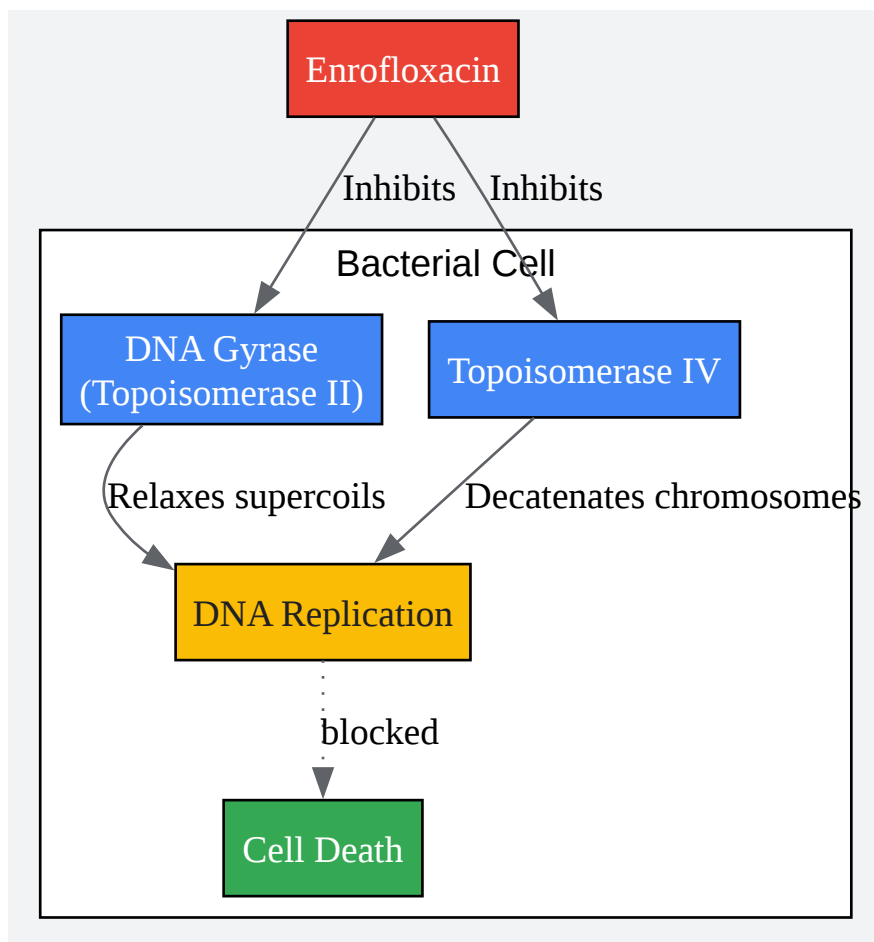
5. Analysis:

- Inject the blank (mobile phase), standard solution, and sample solutions.
- Identify the enrofloxacin peak based on the retention time of the standard.
- Quantify the concentration using the peak area and a calibration curve. Degradation products will appear as separate peaks, and their separation from the main peak demonstrates the stability-indicating nature of the method.

Visualizations







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